molecular formula C25H21NO5 B3006993 3-Methoxybenzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1029776-27-9

3-Methoxybenzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B3006993
CAS No.: 1029776-27-9
M. Wt: 415.445
InChI Key: CLYFLEXSDXPIDF-UHFFFAOYSA-N
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Description

3-Methoxybenzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C25H21NO5 and its molecular weight is 415.445. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Synthesis

Studies have explored the rearrangement of methoxy-substituted tetrahydroisoquinolines, demonstrating their potential in forming complex heterocyclic structures. For instance, when heated in formic acid, these compounds rearrange to give benzazepines, showcasing a method for constructing diverse molecular frameworks (McMahon, Thornber, & Ruchirawat, 1982). Additionally, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters highlights a strategy for protecting group removal in synthetic chemistry, enhancing the synthesis of carboxylic acid derivatives (Yoo, Kim Hye, & Kyu, 1990).

Synthetic Methodologies

Research has demonstrated the utility of conjugate addition reactions in asymmetric synthesis, such as the synthesis of (R)-(-)-angustureine, using lithium N-phenyl-N-(α-methylbenzyl)amide. This approach offers high diastereoselectivity and showcases the potential of isoquinoline derivatives in the synthesis of bioactive molecules (Bentley, Davies, Lee, Roberts, & Thomson, 2011).

Biological Applications

The research into bromophenols and brominated tetrahydroisoquinolines from marine sources, such as the red alga Rhodomela confervoides, reveals the potential of isoquinoline derivatives in discovering new bioactive compounds. These studies have identified novel structures with potential pharmacological activities (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).

Mechanism of Action

This is typically used in the context of drugs and refers to how a compound produces its effect in the body .

Safety and Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it .

Properties

IUPAC Name

(3-methoxyphenyl)methyl 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-29-19-12-10-18(11-13-19)26-15-23(21-8-3-4-9-22(21)24(26)27)25(28)31-16-17-6-5-7-20(14-17)30-2/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYFLEXSDXPIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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